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Cat. No.: B2805226 Get Quote

An In-Depth Technical Guide to 5-Methylpiperazin-2-one (CAS 907973-06-2) for Drug

Discovery Professionals

Abstract
5-Methylpiperazin-2-one is a heterocyclic building block of significant interest in medicinal

chemistry and drug development. Its structure, featuring a chiral center, a lactam moiety, and

two distinct nitrogen atoms, offers a versatile scaffold for creating diverse compound libraries

aimed at various biological targets. This guide provides a comprehensive overview of its

physicochemical properties, outlines a robust synthetic pathway, details analytical

characterization methods, and explores its strategic application in modern drug discovery

programs. The insights herein are tailored for researchers, chemists, and drug development

scientists seeking to leverage this scaffold in their research endeavors.

Introduction to the Piperazin-2-one Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently

incorporated into bioactive molecules to modulate physicochemical properties and serve as a

versatile linker.[1][2] The piperazin-2-one core, a variation containing a lactam functionality,

retains the key features of the parent piperazine while introducing a new dimension of

structural rigidity and hydrogen bonding capabilities. 5-Methylpiperazin-2-one, specifically

identified by CAS number 907973-06-2, is a chiral derivative of this scaffold.[3][4][5] The

presence of a methyl group at the C5 position introduces a stereocenter, a critical feature for

designing molecules with specific three-dimensional orientations for selective target
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engagement. It is important to distinguish the racemic mixture (CAS 907973-06-2) from its

specific enantiomers, such as (S)-5-methylpiperazin-2-one (CAS 1240583-20-3), as

stereochemistry is paramount in pharmacology.[6][7]

Physicochemical and Structural Properties
Understanding the fundamental properties of 5-Methylpiperazin-2-one is essential for its

effective use in synthesis and molecular design. The molecule's characteristics are

summarized below.

Table 1: Physicochemical Properties of 5-Methylpiperazin-2-one

Property Value Source

CAS Number 907973-06-2 [3][8]

Molecular Formula C₅H₁₀N₂O [3][9]

Molecular Weight 114.15 g/mol [3][9]

Topological Polar Surface Area

(TPSA)
41.1 Å² [9]

LogP (Computed) -0.7 [9]

Hydrogen Bond Donors 2 ChemScene

Hydrogen Bond Acceptors 2 ChemScene

| Synonyms | 5-Methyl-2-piperazinone |[3][5] |

Structural Insights for the Medicinal Chemist:

Chiral Center (C5): The methyl-substituted carbon introduces chirality. This allows for the

synthesis of stereoisomers that can exhibit differential binding affinity and efficacy for

biological targets.

Lactam Moiety: The amide bond within the ring provides a rigidifying element and acts as

both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for

establishing interactions within protein binding pockets.
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Distinct Nitrogen Atoms (N1 and N4): The two nitrogen atoms possess different chemical

environments. The N1-H is part of the amide (lactam) and is less basic and nucleophilic. The

N4-H is a secondary amine, making it the primary site for synthetic elaboration via reactions

like alkylation, acylation, or arylation to explore structure-activity relationships (SAR).[1]

Synthesis and Chemical Reactivity
A reliable synthetic route is paramount for accessing sufficient quantities of the scaffold for

library development. A plausible and efficient approach involves a reductive amination followed

by intramolecular cyclization.

Retrosynthetic Analysis
The core strategy involves disconnecting the C3-N4 amide bond, which simplifies the target to

a linear diamine precursor. This precursor can be readily assembled from commercially

available starting materials.

5-Methylpiperazin-2-one

N-(2-amino-1-methylethyl)
-aminoethanoic acid ester

Amide Cyclization

Alanine Ester

Reductive Amination

Protected Aminoacetaldehyde

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 5-Methylpiperazin-2-one.

Proposed Synthetic Workflow
This protocol describes a two-step process starting from L-Alanine methyl ester and N-Boc-

aminoacetaldehyde.
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Step 1: Reductive Amination

Step 2: Deprotection & Cyclization

L-Alanine Methyl Ester

Linear Diamine Intermediate

N-Boc-aminoacetaldehyde

5-Methylpiperazin-2-one
(Final Product)

TFA or HCl in Dioxane,
Heat

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Methylpiperazin-2-one.

Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Setup: To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) and N-Boc-

aminoacetaldehyde (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine

(1.1 eq) at 0 °C to neutralize the hydrochloride salt.

Scientist's Note:The Boc protecting group on the acetaldehyde prevents unwanted side

reactions and polymerization. Dichloromethane is a suitable solvent for the imine

formation and subsequent reduction.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine.

Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride

(NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir

for 12-16 hours.

Rationale:NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive

aminations, minimizing the risk of reducing the ester functionality.
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Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the

organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

linear diamine intermediate.

Step 2: Deprotection and Intramolecular Cyclization

Setup: Dissolve the purified intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane

or neat trifluoroacetic acid (TFA).

Scientist's Note:A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting

group.

Reaction: Heat the solution to 50-70 °C for 4-6 hours. The heat facilitates the intramolecular

cyclization of the deprotected amine onto the methyl ester, forming the stable six-membered

lactam ring and releasing methanol as a byproduct.

Workup: Concentrate the reaction mixture to dryness under reduced pressure. Re-dissolve

the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated NaHCO₃

or by passing through a basic resin).

Purification: Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the

organic phase, and concentrate. The final product, 5-Methylpiperazin-2-one, can be further

purified by recrystallization or chromatography if necessary.

Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized

compound.

Spectroscopic Characterization
Table 2: Representative Spectroscopic Data for 5-Methylpiperazin-2-one
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Technique Expected Data

¹H NMR

Signals corresponding to the methyl
group (doublet), the methine proton at C5
(multiplet), and the methylene protons at
C3 and C6, as well as exchangeable N-H
protons.

¹³C NMR

Peaks for the methyl carbon, the three ring

carbons (C3, C5, C6), and the carbonyl carbon

(C2).

| LC-MS (ESI+) | Expected [M+H]⁺ ion at m/z 115.1.[10] |

Protocol: GC-MS Method for Purity Assessment
This protocol provides a framework for determining the purity of 5-Methylpiperazin-2-one and

identifying potential impurities. The general principles are adapted from established methods

for analyzing piperazine derivatives.[11][12]
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Sample Preparation

GC-MS Analysis

Data Processing

Dissolve sample
(1 mg/mL in Methanol)

Vortex to homogenize

Filter through 0.22 µm syringe filter

Inject 1 µL into GC-MS

Chromatographic Separation

Mass Spectrometry Detection

Integrate Peak Areas

Compare MS to Library

Calculate % Purity

Click to download full resolution via product page

Caption: Workflow for GC-MS purity analysis.
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Step-by-Step Methodology:

Standard/Sample Preparation: Prepare a 1 mg/mL solution of the 5-Methylpiperazin-2-one
sample in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.

Instrumentation:

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector: Splitless mode, 250 °C.

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 20 °C/min.

Hold: Hold at 280 °C for 5 minutes.

Rationale:This temperature program allows for good separation of the analyte from

potential starting materials or solvent peaks while ensuring a reasonable run time.

Mass Spectrometer (MS) Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Data Analysis:

Identify the peak corresponding to 5-Methylpiperazin-2-one by its retention time and

mass spectrum.
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Confirm the molecular ion and characteristic fragmentation pattern.

Calculate purity by dividing the peak area of the analyte by the total area of all integrated

peaks.

Applications in Drug Discovery
5-Methylpiperazin-2-one is not typically an active pharmaceutical ingredient itself but rather a

critical starting material or scaffold. Its value lies in providing a robust framework that can be

systematically modified to optimize pharmacological properties.

Scaffold for Library Synthesis: The secondary amine (N4) is a convenient handle for

diversification. By reacting it with a variety of carboxylic acids (amide coupling), sulfonyl

chlorides (sulfonamide formation), or alkyl halides (alkylation), large libraries of compounds

can be rapidly generated for high-throughput screening.[1]

Modulation of Physicochemical Properties: The piperazinone core can improve properties

like aqueous solubility and membrane permeability compared to more lipophilic carbocyclic

analogues.[13]

Bioisosteric Replacement: The scaffold can be used as a bioisostere for other cyclic

structures to improve pharmacokinetic profiles or escape existing patent claims.

5-Methylpiperazin-2-one
Scaffold

Hypothetical Drug Candidate

N4-Arylation

R1
(e.g., Aryl Halide)

R2
(e.g., Carboxylic Acid)

N1-Acylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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